molecular formula C33H48O7 B106559 Milbemycin D CAS No. 77855-81-3

Milbemycin D

Cat. No. B106559
CAS RN: 77855-81-3
M. Wt: 556.7 g/mol
InChI Key: BWCRYQGQPDBOAU-WZBVPYLGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The asymmetric total synthesis of Milbemycin D has been achieved through a novel spiroketalization process and a lithium bromide accelerated Wittig olefination. This synthesis also involves a sequential electrophilic cyclization and [2,3]-sigmatropic rearrangement to construct the hexahydrobenzofuran fragment. Other synthetic approaches include the use of a Suzuki coupling reaction for the efficient synthesis of the left-hand subunit of milbemycin beta 3, and a highly convergent synthesis involving selective ring opening of a symmetrical bis-epoxide and a novel deconjugative vinyl sulphone anion sequence.


Molecular Structure Analysis

Milbemycin D and its analogues have been structurally characterized by mass spectra, UV and IR absorption spectra, optical rotations, and melting points. The structural determination of milbemycin D and other analogues was primarily conducted through NMR spectroscopy and comparisons with previously published spectra of milbemycin alpha- and beta-series.


Chemical Reactions Analysis

Milbemycin D has been used as a starting material for the synthesis of a series of 5-keto-5-oxime derivatives. These derivatives were synthesized by selective oximation at the alpha,beta-conjugated carbonyl function of the 5-ketomilbemycins.


Physical And Chemical Properties Analysis

The physical and chemical properties of milbemycins, including milbemycin D, have been extensively studied. Milbemycin D was obtained as colorless needles after recrystallization, and its physico-chemical properties were determined through various chromatographic techniques.

Scientific Research Applications

Agricultural Applications

Milbemycins are a group of macrolide pesticides with great potential in the agricultural field due to their high insecticidal activity and environmental compatibility . They are widely used in agricultural industries .

Medical Applications

Milbemycins have low toxicity in mammals, making them suitable for medical applications . They have a unique mode of action on the insect nervous system .

Veterinary Applications

Due to their broad spectrum of activity against various insects and parasites, milbemycins and their derivatives have been developed as acaricides, insecticides, and anthelmintics that are widely applied in the veterinary field .

Biosynthesis Research

Research efforts have been made to elucidate the biosynthetic pathways and regulatory networks for the cellular production of milbemycins . This includes the development of production strains for milbemycin and its derivatives .

Strain Improvement

Strategies such as random mutagenesis, metabolic engineering, and combinatorial biosynthesis have been applied for strain improvement . The research progress indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies .

Antimicrobial Resistance

In recent decades, attention has been directed worldwide toward antimicrobial-resistant bacterial pathogens causing infections in clinical, environmental, and food chain production settings . Milbemycin D, as an antibiotic, plays a role in this field.

Optimization of Component Ratio

The component ratio of milbemycin A3 and A4 in milbemycin-derived products is crucial for their effectiveness . Research has been conducted to optimize this ratio by coordinating the supply of different acyl-coenzyme A precursors required for milbemycin biosynthesis .

Production of Novel Analogs

There is potential for the production of novel milbemycin derivatives with improved insecticidal potential . This involves the use of higher producing industrial strains for combinatorial biosynthesis .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

The research progress made so far indicates that strain improvement and generation of novel milbemycin derivatives will greatly benefit from future development of enabling technologies and deeper understanding of the fundamentals of biosynthesis of milbemycin and the regulation of its production in S. bingchenggensis . This mini-review also proposes that the overproduction of milbemycins could be greatly enhanced by genome minimization, systematical metabolic engineering and synthetic biology approaches in the future .

properties

IUPAC Name

(1R,4S,5'S,6R,6'R,8R,10E,13R,14E,16E,20R,21R,24S)-21,24-dihydroxy-5',11,13,22-tetramethyl-6'-propan-2-ylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O7/c1-19(2)29-22(5)12-13-32(40-29)17-26-16-25(39-32)11-10-21(4)14-20(3)8-7-9-24-18-37-30-28(34)23(6)15-27(31(35)38-26)33(24,30)36/h7-10,15,19-20,22,25-30,34,36H,11-14,16-18H2,1-6H3/b8-7+,21-10+,24-9+/t20-,22-,25+,26-,27-,28+,29+,30+,32+,33+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCRYQGQPDBOAU-WZBVPYLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(/C[C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)\C)O[C@@H]1C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Milbemycin D

CAS RN

77855-81-3
Record name Milbemycin D
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77855-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Milbemycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077855813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MILBEMYCIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04S0E2XJQI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Milbemycin D
Reactant of Route 2
Milbemycin D
Reactant of Route 3
Milbemycin D
Reactant of Route 4
Milbemycin D
Reactant of Route 5
Milbemycin D
Reactant of Route 6
Milbemycin D

Citations

For This Compound
568
Citations
MT Crimmins, RS Al-awar, IM Vallin… - Journal of the …, 1996 - ACS Publications
The enantioselective total synthesis of the potent antiparasitic agent milbemycin D (1) has been achieved. The spiroketal fragment is prepared through a novel spiroketalization of a …
Number of citations: 67 pubs.acs.org
RJ Martin - Parasitology, 1996 - cambridge.org
… sensitive to the avermectin analogue, milbemycin D. The application of glutamate produces a … the effect of glutamate is potentiated by milbemycin D. Milbemycin D also produced a dose-…
Number of citations: 112 www.cambridge.org
H Mishima, J IDE, S MURAMATSU… - The Journal of …, 1983 - jstage.jst.go.jp
… benzoate method to the pN,N-dimethylaminobenzoate of milbemycin D and by comparison of the specific rotation of milbemycin D itself and its acetate with the epimeric isomers at C-5. …
Number of citations: 155 www.jstage.jst.go.jp
Y Takiguchi, M ONO, S MURAMATSU, J IDE… - The Journal of …, 1983 - jstage.jst.go.jp
… milbemycin D was evaporated under reduced pressure to obtain 23 g of crude milbemycin D. The … The column was eluted with MeOH to obtain fractions containing milbemycin D. The …
Number of citations: 60 www.jstage.jst.go.jp
CL Haber, CL Heckaman, GP Li… - Antimicrobial agents …, 1991 - Am Soc Microbiol
… compared withthose reported for milbemycin D. The only significant differences were for carbons 31,32, and 33. Interpretations of these results identify the major anthelmintic UC 8984 …
Number of citations: 25 journals.asm.org
Y SASAKI, H KITAGAWA - Journal of Veterinary Medical Science, 1993 - jstage.jst.go.jp
… A single dose (1 mg/kg) of milbemycin D was administered orally to 24 dogs with … Twelve dogs were given milbemycin D (1 mg/kg) a total of 4 or 6 times monthly according to …
Number of citations: 15 www.jstage.jst.go.jp
北川均, 佐々木栄英, 石原勝也 - 日本獸醫學雜誌(The Japanese Journal …, 1986 - jlc.jst.go.jp
… Milbemycin D (1 or 5 mg/kg of body weight, Sankyo Co., Ltd., Tokyo) [10, 11] was … , developing dirofilarial hemoglobnuria after administration of milbemycin D, were used. These dogs, …
Number of citations: 17 jlc.jst.go.jp
MT Crimmins, WG Hollis Jr, DM Bankaitis-Davis - Tetrahedron letters, 1987 - Elsevier
… Summary: A highly stereocontrolled synthesis of the Cl 1 to C3 1 fragment of the potent antimicrobial agent milbemycin D has been completed. … 10 We report here a …
Number of citations: 27 www.sciencedirect.com
K NAKAGAWA, S MIYAKOSHI, A TORIKATA… - The Journal of …, 1991 - jstage.jst.go.jp
… Both the 1 30- and 28-hydroxy derivatives were obtained from milbemycin D(3a) and LL-F28249a (8a). Atrace amount of 28-hydroxymilbemycin A4wasalso detected by HPLC(data not …
Number of citations: 16 www.jstage.jst.go.jp
多川政弘, 滝山昭, 江島博康, 黒川和雄 - 日本獸醫學雜誌(The Japanese …, 1985 - jlc.jst.go.jp
… Milbemycin D is a substance derived from Streptomyces hygroscopicus subsp. aureola— … This study was carried out to evaluate the efficacy of milbemycin D against the canine filaria, …
Number of citations: 16 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.